1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative of the furan and thiophene moieties. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Utilization in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
- 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(pyridin-3-yl)ethyl]urea
Uniqueness
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is unique due to the specific combination of ethoxyphenyl, furan, and thiophene rings. This unique structure may confer distinct chemical properties and reactivity compared to similar compounds, potentially leading to novel applications and insights in various fields.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-23-16-7-5-15(6-8-16)21-19(22)20-12-17(14-9-11-25-13-14)18-4-3-10-24-18/h3-11,13,17H,2,12H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYYMGQQKMSXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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